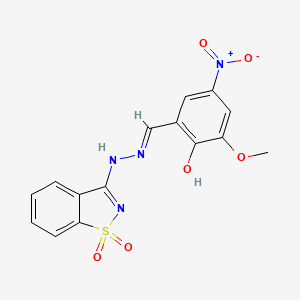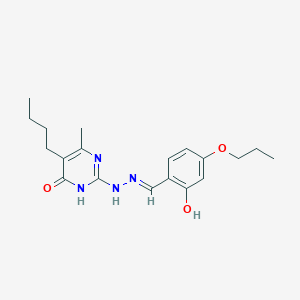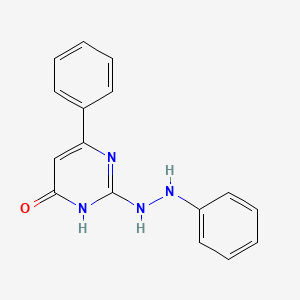![molecular formula C14H16N4O B3719526 4-methyl-2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-1H-pyrimidin-6-one](/img/structure/B3719526.png)
4-methyl-2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-1H-pyrimidin-6-one
Übersicht
Beschreibung
4-methyl-2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-1H-pyrimidin-6-one is a compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of a pyrimidinone ring and a hydrazone linkage, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-methyl-2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-1H-pyrimidin-6-one typically involves the condensation of 4-methylphenylhydrazine with 4-methyl-2-oxo-1,2-dihydropyrimidine-6-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cellular processes such as DNA replication and protein synthesis, which are crucial for the survival of microorganisms and cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other hydrazones and pyrimidinones, such as:
- 4-methoxyphenylhydrazone
- 4-methyl-2-oxo-1,2-dihydropyrimidine-6-carbaldehyde Compared to these compounds, 4-methyl-2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-1H-pyrimidin-6-one exhibits unique properties due to the presence of both the hydrazone and pyrimidinone moieties, which enhance its biological activity and chemical reactivity .
Eigenschaften
IUPAC Name |
4-methyl-2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-9-4-6-12(7-5-9)11(3)17-18-14-15-10(2)8-13(19)16-14/h4-8H,1-3H3,(H2,15,16,18,19)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVVOVUMDRXUIO-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=NC(=CC(=O)N2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=NC(=CC(=O)N2)C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxy-5-nitrobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B3719449.png)
![N-{(E)-amino[(4,6-dimethylquinazolin-2-yl)amino]methylidene}propanamide](/img/structure/B3719451.png)

![(2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B3719472.png)
![(2Z)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B3719483.png)
![4-hydroxybenzaldehyde [5-(2-nitrobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3719487.png)
![4-bromo-2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B3719509.png)
![5-butyl-2-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B3719510.png)

![2-methoxy-6-[(E)-[(6-morpholin-4-ylpyrimidin-4-yl)hydrazinylidene]methyl]phenol](/img/structure/B3719518.png)
![2-[(E)-[(5,6-dimethyl-2-phenylpyrimidin-4-yl)hydrazinylidene]methyl]-5-propoxyphenol](/img/structure/B3719520.png)


![2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B3719536.png)
